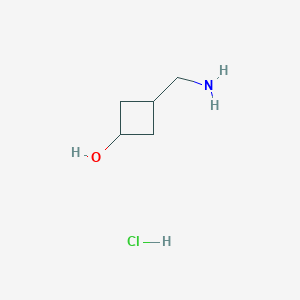![molecular formula C9H14Cl2N2O2 B3024027 4-[(2-Aminoethyl)amino]benzoic acid dihydrochloride CAS No. 148720-10-9](/img/structure/B3024027.png)
4-[(2-Aminoethyl)amino]benzoic acid dihydrochloride
説明
“4-[(2-Aminoethyl)amino]benzoic acid dihydrochloride” is a chemical compound with the molecular formula C9H14Cl2N2O2 . It is also known as “4-(2-Aminoethyl)benzoic acid hydrochloride” and has a molecular weight of 253.13 . It is a solid substance .
Molecular Structure Analysis
The molecular structure of “4-[(2-Aminoethyl)amino]benzoic acid dihydrochloride” can be represented by the InChI code: 1S/C9H11NO2.ClH/c10-6-5-7-1-3-8 (4-2-7)9 (11)12;/h1-4H,5-6,10H2, (H,11,12);1H . This indicates that the molecule consists of a benzene ring substituted with an aminoethylamino group and a carboxylic acid group .Physical And Chemical Properties Analysis
“4-[(2-Aminoethyl)amino]benzoic acid dihydrochloride” is a solid substance . It has a melting point of 289°C . The compound’s molecular weight is 253.13 .科学的研究の応用
Building Block for Pseudopeptide Synthesis :
- 4-Amino-3-(aminomethyl)benzoic acid, a novel unnatural amino acid closely related to 4-[(2-Aminoethyl)amino]benzoic acid dihydrochloride, shows promise as a building block in the synthesis of peptidomimetics and as a scaffold in combinatorial chemistry. Its synthesis from 4-aminobenzoic acid highlights its potential in creating distinct functionalities useful in peptide bond formation and peptide chain elongation (Pascal, Sola, Labéguère, & Jouin, 2000).
Photodecomposition Studies :
- Research on the photodecomposition of chlorobenzoic acids, including 4-chlorobenzoic acid, a compound structurally similar to 4-[(2-Aminoethyl)amino]benzoic acid dihydrochloride, has shown that ultraviolet irradiation leads to the replacement of the chlorine by hydroxyl and hydrogen, forming hydroxybenzoic acids and benzoic acid itself. This insight is crucial for understanding the environmental impacts and degradation processes of these compounds (Crosby & Leitis, 1969).
Synthesis of Schiff Bases and Their Antibacterial Activity :
- A study on the synthesis of Schiff bases derived from 4-aminobenzoic acid, closely related to 4-[(2-Aminoethyl)amino]benzoic acid dihydrochloride, has shown their potential as antibacterial agents against medically important bacterial strains. The antibacterial activity of these compounds suggests their potential use in developing new antimicrobial agents (Parekh, Inamdhar, Nair, Baluja, & Chanda, 2005).
Use in Doping of Polyaniline :
- Research on doping polyaniline with benzoic acid and substituted benzoic acids, including 4-aminobenzoic acid, reveals interesting properties for advanced technologies. These doped polyaniline salts exhibit varied conductivities and thermal stabilities, indicating their potential in electronic and material science applications (Amarnath & Palaniappan, 2005).
Safety and Hazards
The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding ingestion and inhalation, avoiding contact with skin and eyes, and using personal protective equipment .
将来の方向性
特性
IUPAC Name |
4-(2-aminoethylamino)benzoic acid;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2.2ClH/c10-5-6-11-8-3-1-7(2-4-8)9(12)13;;/h1-4,11H,5-6,10H2,(H,12,13);2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDSPCMGBTIFQTI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)NCCN.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14Cl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(2-Aminoethyl)amino]benzoic acid dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













![C-Methylcalix[4]resorcinarene](/img/structure/B3023962.png)


